![molecular formula C18H21N3O5S B2990935 N-(4-sulfamoylbenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903914-86-2](/img/structure/B2990935.png)
N-(4-sulfamoylbenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sulfamoylbenzyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as SBNPN, is a synthetic compound used in scientific research. This compound has shown potential in various biological applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
- Apixaban is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . It has been widely studied for its anticoagulant effects, particularly in preventing and treating thromboembolic disorders such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.
- Patients with AF are at an increased risk of stroke due to blood clot formation in the atria. Apixaban has demonstrated efficacy in reducing the risk of stroke and systemic embolism in AF patients .
- Apixaban is used for VTE prophylaxis in patients undergoing major orthopedic surgeries (e.g., hip or knee replacement). It reduces the risk of postoperative DVT and PE .
- In patients with established VTE (DVT or PE), apixaban is an effective alternative to traditional anticoagulants like warfarin. It offers comparable efficacy with fewer bleeding complications .
- Studies have explored its role in reducing cardiovascular events (e.g., myocardial infarction, stroke) in this population .
- Unlike some other anticoagulants, apixaban has a lower renal excretion component. This property makes it suitable for patients with impaired renal function, as dose adjustments are less critical .
Anticoagulation Therapy
Stroke Prevention in Atrial Fibrillation (AF)
Venous Thromboembolism (VTE) Prophylaxis
Treatment of VTE
Secondary Prevention in Coronary Artery Disease
Renal Function Considerations
Propriétés
IUPAC Name |
6-(oxan-4-yloxy)-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-1-13(2-5-16)11-21-18(22)14-3-6-17(20-12-14)26-15-7-9-25-10-8-15/h1-6,12,15H,7-11H2,(H,21,22)(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZDTSISHUAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.